1-[2-(2-Nitrophenyl)ethenyl]azulene
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Overview
Description
1-[2-(2-Nitrophenyl)ethenyl]azulene is an organic compound characterized by the presence of an azulene ring system substituted with a nitrophenyl group via an ethenyl linkage
Preparation Methods
The synthesis of 1-[2-(2-Nitrophenyl)ethenyl]azulene typically involves the following steps:
Starting Materials: The synthesis begins with azulene and 2-nitrobenzaldehyde.
Reaction Conditions: A common synthetic route involves a Wittig reaction, where a phosphonium ylide derived from azulene reacts with 2-nitrobenzaldehyde to form the desired ethenyl linkage.
Industrial Production:
Chemical Reactions Analysis
1-[2-(2-Nitrophenyl)ethenyl]azulene undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the azulene ring, facilitated by the electron-withdrawing nitro group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles for substitution reactions.
Major Products: Products vary depending on the reaction, such as amino derivatives from reduction or substituted azulenes from electrophilic aromatic substitution.
Scientific Research Applications
1-[2-(2-Nitrophenyl)ethenyl]azulene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of azulene derivatives and their electronic properties.
Industry: Its unique optical properties make it a candidate for use in dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[2-(2-Nitrophenyl)ethenyl]azulene involves interactions with molecular targets through its nitrophenyl and azulene moieties. The nitrophenyl group can participate in electron transfer reactions, while the azulene ring can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways, although specific targets and pathways are still under investigation.
Comparison with Similar Compounds
1-[2-(2-Nitrophenyl)ethenyl]azulene can be compared with other azulene derivatives:
1-[2-(2-Methylphenyl)ethenyl]azulene: Similar structure but with a methyl group instead of a nitro group, leading to different reactivity and applications.
1-[2-(2-Chlorophenyl)ethenyl]azulene: The presence of a chloro group introduces different electronic effects and reactivity.
1-[2-(2-Hydroxyphenyl)ethenyl]azulene: The hydroxy group can participate in hydrogen bonding, affecting its chemical behavior and applications.
Properties
CAS No. |
652142-03-5 |
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Molecular Formula |
C18H13NO2 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
1-[2-(2-nitrophenyl)ethenyl]azulene |
InChI |
InChI=1S/C18H13NO2/c20-19(21)18-9-5-4-7-16(18)13-12-15-11-10-14-6-2-1-3-8-17(14)15/h1-13H |
InChI Key |
JGPJBPBOZAAAAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)C=CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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